GNF4877
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Overview
Description
GNF4877 is a potent and selective small molecule inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and glycogen synthase kinase 3 beta (GSK3β). It has shown significant potential in promoting pancreatic beta-cell proliferation, making it a promising candidate for diabetes research and treatment .
Mechanism of Action
GNF4877, also known as ®-1-(3-(3-Amino-6-(2-fluoro-5-isopropoxyphenyl)pyrazine-2-carboxamido)pyridin-4-yl)piperidine-3-carboxylic acid, is a potent and selective small molecule that has been studied for its effects on pancreatic β cell proliferation .
Target of Action
The primary targets of this compound are Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and Glycogen synthase kinase 3 beta (GSK3β) . These kinases play crucial roles in cell proliferation and glycemic control .
Mode of Action
This compound acts as a potent inhibitor of both DYRK1A and GSK3β . It blocks the activity of these kinases, leading to changes in cellular processes that promote β cell proliferation .
Biochemical Pathways
The inhibition of DYRK1A and GSK3β by this compound leads to the blockade of nuclear factor of activated T-cells (NFATc) nuclear export . This blockade results in increased β-cell proliferation . The compound’s action on these biochemical pathways supports the feasibility of treating diabetes by restoring β-cell mass .
Result of Action
The inhibition of DYRK1A and GSK3β by this compound has been shown to induce β-cell proliferation, increase β-cell mass and insulin content, and improve glycemic control in diabetic mice . In vitro, this compound-treated human islets retain functionality .
Action Environment
It is known that the compound has been effective in both in vitro and in vivo environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GNF4877 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to achieve the desired inhibitory activity. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to maximize yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality and purity, and implementing efficient purification techniques. The use of automated reactors and continuous flow chemistry could enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
GNF4877 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce or replace functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s activity or stability .
Scientific Research Applications
Chemistry
In chemistry, GNF4877 is used as a tool compound to study the inhibition of DYRK1A and GSK3β. It helps in understanding the structure-activity relationships and the development of new inhibitors with improved efficacy and selectivity .
Biology
This compound has significant applications in biology, particularly in studying cell signaling pathways. It is used to investigate the role of DYRK1A and GSK3β in various cellular processes, including cell proliferation, differentiation, and apoptosis .
Medicine
In medicine, this compound is being explored for its potential in treating diabetes by promoting pancreatic beta-cell proliferation. It may also have applications in neurodegenerative diseases, cancer, and other conditions where DYRK1A and GSK3β are implicated .
Industry
In the pharmaceutical industry, this compound serves as a lead compound for developing new therapeutic agents targeting DYRK1A and GSK3β. Its ability to modulate key signaling pathways makes it a valuable asset in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
GNF7156: Another inhibitor of DYRK1A and GSK3β, but with different potency and selectivity profiles.
Harmine: A natural product that inhibits DYRK1A and has been studied for its effects on beta-cell proliferation.
Tideglusib: A GSK3β inhibitor investigated for its potential in treating Alzheimer’s disease and other conditions.
Uniqueness of GNF4877
This compound stands out due to its high potency and selectivity for both DYRK1A and GSK3β. Its ability to promote pancreatic beta-cell proliferation more effectively than similar compounds makes it a unique and valuable tool in diabetes research. Additionally, its dual inhibition mechanism provides a broader therapeutic potential compared to compounds targeting only one of these kinases .
Properties
IUPAC Name |
(3R)-1-[3-[[3-amino-6-(2-fluoro-5-propan-2-yloxyphenyl)pyrazine-2-carbonyl]amino]pyridin-4-yl]piperidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN6O4/c1-14(2)36-16-5-6-18(26)17(10-16)19-12-29-23(27)22(30-19)24(33)31-20-11-28-8-7-21(20)32-9-3-4-15(13-32)25(34)35/h5-8,10-12,14-15H,3-4,9,13H2,1-2H3,(H2,27,29)(H,31,33)(H,34,35)/t15-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIATSFXNVOVFE-OAHLLOKOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)F)C2=CN=C(C(=N2)C(=O)NC3=C(C=CN=C3)N4CCCC(C4)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC(=C(C=C1)F)C2=CN=C(C(=N2)C(=O)NC3=C(C=CN=C3)N4CCC[C@H](C4)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What are the primary molecular targets of GNF4877 and how does its dual inhibition mechanism contribute to its therapeutic potential for diabetes?
A1: this compound is a potent dual inhibitor of dual-specificity tyrosine-regulated kinase 1A (DYRK1A) and glycogen synthase kinase 3β (GSK3β) [, ]. This dual inhibition is significant because both DYRK1A and GSK3β have been implicated in the regulation of β-cell mass and function. By inhibiting DYRK1A, this compound promotes the proliferation of β-cells, potentially leading to an increase in β-cell mass []. Simultaneously, inhibition of GSK3β can further enhance β-cell survival and function []. This combined effect on both proliferation and function makes this compound a promising candidate for developing therapies aimed at restoring β-cell mass and improving glycemic control in diabetes.
Q2: Several DYRK1A inhibitors are known to promote β-cell proliferation. Does this compound share any unique features compared to other inhibitors in this class?
A2: While several DYRK1A inhibitors, including harmine and 5-IT, have demonstrated the ability to induce β-cell proliferation, this compound exhibits a distinct characteristic. Unlike harmine and 5-IT, which also enhance β-cell differentiation, this compound appears to primarily focus on promoting β-cell proliferation without significantly impacting differentiation markers [, ]. This suggests that this compound might act through a slightly different mechanism or target a distinct subset of downstream pathways compared to other DYRK1A inhibitors. This unique feature could have implications for its therapeutic application, potentially allowing for a more targeted approach towards increasing β-cell mass.
Q3: What preclinical studies have been conducted to evaluate the efficacy of this compound in models of diabetes?
A3: this compound has shown promising results in preclinical studies. Research indicates that it effectively induces primary human β-cell proliferation both in vitro and in vivo []. These findings suggest that this compound holds the potential to be developed as an oral therapy for diabetes by promoting the restoration of β-cell mass, enhancing insulin content, and ultimately improving glycemic control.
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